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3-(2-Methylphenyl)morpholine
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Overview
Description
3-(2-Methylphenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)morpholine typically involves the reaction of 2-methylphenylamine with ethylene oxide. The reaction proceeds under controlled conditions to form the desired morpholine derivative. The process can be summarized as follows:
Starting Materials: 2-methylphenylamine and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Isolation: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-(2-Methylphenyl)morpholine exhibits significant pharmacological potential, particularly as a modulator of neurotransmitter systems. Research indicates that morpholine derivatives can act as inhibitors of neurotransmitter uptake, particularly dopamine and norepinephrine. This property suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .
Case Study: Antitumor Activity
A study synthesized a series of morpholine-based compounds, including this compound, and evaluated their antitumor properties. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from sub-micromolar to micromolar concentrations. For instance, specific analogs showed IC50 values of 0.65 µM against MCF-7 cells and 1.47 µM against A549 cells, highlighting the compound's potential for further development as an anticancer agent .
Data Table: Biological Activity
Biological Activity | Reference | IC50 Value |
---|---|---|
Dopamine Uptake Inhibition | Not specified | - |
Norepinephrine Uptake Inhibition | Not specified | - |
Cytotoxicity against MCF-7 | 0.65 µM | |
Cytotoxicity against A549 | 1.47 µM |
Agricultural Applications
This compound can also be utilized in agricultural settings, particularly as a component in fungicides. Morpholine derivatives are known to inhibit ergosterol biosynthesis, which is crucial for the growth of fungi. This property makes them effective in protecting crops from fungal infections.
Fungicide Development
Research has explored the synthesis of morpholine-based fungicides that target specific fungal pathways. These compounds have shown efficacy in agricultural trials, demonstrating their potential to enhance crop yields while minimizing chemical residues .
Industrial Applications
Corrosion Inhibition
Morpholine derivatives, including this compound, are employed as corrosion inhibitors in various industrial processes. Their ability to maintain pH levels and prevent corrosion in steam systems is crucial for the longevity and efficiency of equipment used in power plants and other industrial settings .
Data Table: Industrial Uses
Application Area | Description |
---|---|
Corrosion Inhibitors | Used to control corrosion in steam condensate systems |
Rubber Chemicals | Employed in the production of rubber additives |
Waxes and Polishes | Acts as an emulsifier in water-resistant wax formulations |
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)morpholine involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
2-Phenylmorpholine: Similar structure but lacks the methyl group on the phenyl ring.
4-Methylmorpholine: Substitution occurs on the morpholine ring rather than the phenyl group.
2-(4-Fluorophenyl)morpholine: Contains a fluorine atom on the phenyl ring instead of a methyl group.
Uniqueness: 3-(2-Methylphenyl)morpholine is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-(2-Methylphenyl)morpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure, characterized by the presence of a 2-methyl group on the phenyl ring, may influence its chemical reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{11}H_{15}N
- Molecular Weight : 175.25 g/mol
The compound features a morpholine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.
Monoamine Transporter Interaction
Research indicates that this compound and its analogs exhibit significant activity as substrate-type monoamine releasers. These compounds have shown high selectivity towards dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting their potential as stimulant agents. The addition of the methyl group on the phenyl ring has been associated with increased potency at serotonin transporter (SERT) sites, which could imply a role in mood modulation and potential antidepressant effects .
Antidiabetic Potential
Recent studies have explored the antidiabetic properties of morpholine derivatives, including this compound. Morpholine-based compounds have been shown to inhibit α-glucosidase activity, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain morpholine derivatives possess low cytotoxicity while effectively lowering blood glucose levels by delaying carbohydrate absorption .
Case Study: Stimulant Effects
A notable case study highlighted the stimulant effects of this compound. In pharmacological evaluations, it was found to induce significant release of monoamines in rat brain synaptosomes, confirming its action as a stimulant similar to other known amphetamines .
Metabolism and Toxicology
Toxicological assessments have revealed that while this compound exhibits promising pharmacological activities, there are concerns regarding its safety profile. Reports have indicated associations with acute kidney injury in cases of misuse, emphasizing the need for careful evaluation in clinical settings .
Comparative Biological Activity Table
Compound | Activity Type | Key Findings |
---|---|---|
This compound | Monoamine Releasing Agent | High selectivity towards DAT and NET; stimulant effects |
Morpholine Derivatives | Antidiabetic Agents | Inhibition of α-glucosidase; low cytotoxicity |
Phenmetrazine Analogues | Stimulant Effects | Substrate-type releasing agents; potential for abuse |
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
SROHPSAARGRLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2COCCN2 |
Origin of Product |
United States |
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